5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-chloroaniline with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-(2,5-Dichlorothienyl)-1,3-thiazoles: Studied for their antifungal and antibacterial activities. What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C13H10ClN3S2 |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-[2-(4-chloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H10ClN3S2/c1-18-13-11(8-15)12(19-17-13)6-7-16-10-4-2-9(14)3-5-10/h2-7,16H,1H3 |
InChI Key |
VXHQAURINRGAPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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